molecular formula C6H16Cl2N2 B2631627 1,3-Dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2094151-38-7

1,3-Dimethylpyrrolidin-3-amine dihydrochloride

Cat. No. B2631627
CAS RN: 2094151-38-7
M. Wt: 187.11
InChI Key: BXBPLQGEHUTZQB-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2094151-38-7 . It has a molecular weight of 187.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-dimethylpyrrolidin-3-amine dihydrochloride . The InChI code for this compound is 1S/C6H14N2.2ClH/c1-6(7)3-4-8(2)5-6;;/h3-5,7H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

1,3-Dimethylpyrrolidin-3-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 187.11 .

Scientific Research Applications

Domino Reactions in Organic Chemistry

1,3-Dimethylpyrrolidin-3-amine dihydrochloride is involved in domino reactions of 1,3-thiazolidinedione, playing a role in the synthesis of dihydrothiophenes or spirocyclic compounds. These reactions yield dihydrothiophene derivatives through ring-opening/recyclization of 1,3-thiazolidinedione, a process that is influenced by the presence of different organic amines including 1,3-dimethylpyrrolidin-3-amine dihydrochloride (Sun, Zhang, Xia, & Yan, 2009).

Synthesis of Key Intermediates in Antibiotic Production

This compound serves as a key intermediate in the preparation of certain antibiotics, such as premafloxacin, which is significant in combating pathogens of veterinary importance. The synthesis process involves stereoselective alkylation and asymmetric Michael addition, showcasing the compound's role in producing medically significant substances (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Applications in Tandem Michael Addition

1,3-Dimethylpyrrolidin-3-amine dihydrochloride is also instrumental in the tandem Michael addition of amines to maleic anhydride, a process that leads to the formation of Michael adducts. Computational calculations at the DFT level reveal crucial insights into the reactant-complex formation and prototropic shift in these reactions (Gurjar, Sinha, & Bansal, 2014).

Efficient Synthesis of Heterocyclic Compounds

The compound is used in the efficient synthesis of various heterocyclic compounds, including pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This showcases its utility in the creation of compounds with potential applications in pharmaceuticals and materials science (Rahmani et al., 2018).

Generation of Structurally Diverse Libraries

The compound is essential in generating structurally diverse libraries of compounds through alkylation and ring closure reactions. These reactions involve various secondary and aromatic amines, leading to a wide range of derivatives with potential applications in drug discovery and chemical synthesis (Roman, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3-dimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(7)3-4-8(2)5-6;;/h3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPLQGEHUTZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2094151-38-7
Record name 1,3-dimethylpyrrolidin-3-amine dihydrochloride
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